sodiuM 1,5-bis((4-Methoxybenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxylate

Protecting group orthogonality Oxidative debenzylation HIV integrase inhibitor synthesis

Sodium 1,5-bis((4-methoxybenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxylate (CAS 1401528-97-9) belongs to the 4-oxo-1,4-dihydropyridine-2-carboxylate class, a validated privileged scaffold in the design of metal-chelating enzyme inhibitors, most notably HIV-1 integrase strand transfer inhibitors (INSTIs). The compound features a dihydropyridine ring bearing two 4-methoxybenzyl (PMB) protecting groups at the 1- and 5-positions and a sodium carboxylate at the 2-position.

Molecular Formula C22H20NNaO7
Molecular Weight 433.4 g/mol
Cat. No. B13906093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamesodiuM 1,5-bis((4-Methoxybenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxylate
Molecular FormulaC22H20NNaO7
Molecular Weight433.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)COC2=CN(C(=CC2=O)C(=O)[O-])OCC3=CC=C(C=C3)OC.[Na+]
InChIInChI=1S/C22H21NO7.Na/c1-27-17-7-3-15(4-8-17)13-29-21-12-23(19(22(25)26)11-20(21)24)30-14-16-5-9-18(28-2)10-6-16;/h3-12H,13-14H2,1-2H3,(H,25,26);/q;+1/p-1
InChIKeyUVMRZMYIETXCLD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 1,5-bis((4-Methoxybenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxylate: Core Structural and Pharmacophore Identity for Precision Procurement


Sodium 1,5-bis((4-methoxybenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxylate (CAS 1401528-97-9) belongs to the 4-oxo-1,4-dihydropyridine-2-carboxylate class, a validated privileged scaffold in the design of metal-chelating enzyme inhibitors, most notably HIV-1 integrase strand transfer inhibitors (INSTIs) [1]. The compound features a dihydropyridine ring bearing two 4-methoxybenzyl (PMB) protecting groups at the 1- and 5-positions and a sodium carboxylate at the 2-position. This specific protection pattern and counterion choice differentiate it from benzyl-protected or free-acid analogs in terms of orthogonal deprotection compatibility and physicochemical handling properties.

Why Generic 4-Oxo-1,4-dihydropyridine-2-carboxylate Analogs Cannot Simply Replace Sodium 1,5-bis((4-Methoxybenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxylate


Interchanging this compound with its closest analogs—such as the corresponding free acid, the 5-hydroxy unprotected variant, or benzyl-protected congeners—introduces divergent reactivity profiles, solubility limitations, and deprotection orthogonality risks that propagate into downstream synthetic sequences. The 4-methoxybenzyl (PMB) ethers are susceptible to oxidative cleavage (e.g., DDQ or CAN) under conditions where benzyl ethers remain intact, enabling selective sequential deprotection strategies [1]. Conversely, the sodium carboxylate form provides markedly higher aqueous solubility than the free acid, facilitating homogeneous reaction conditions in protic or biphasic media. The quantitative evidence below demonstrates that these differences are not merely incremental but operationally decisive in multi-step syntheses of bicyclic carbamoyl pyridones.

Head-to-Head Quantitative Differentiation Evidence for Sodium 1,5-bis((4-Methoxybenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxylate Versus Closest Analogs


Oxidative Deprotection Orthogonality: PMB vs. Benzyl Ether Cleavage Selectivity Under DDQ Conditions

The 4-methoxybenzyl (PMB) ethers at positions 1 and 5 of the target compound can be selectively cleaved with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in wet dichloromethane at ambient temperature, conditions under which unsubstituted benzyl ethers remain fully stable [1]. This oxidative lability is a direct consequence of the electron-donating para-methoxy substituent, which lowers the oxidation potential of the benzylic C–H bond relative to benzyl analogs. In the bicyclic carbamoyl pyridone synthetic route, this orthogonality is exploited to sequentially unmask the 5-hydroxyl for subsequent bromination and ring annulation while retaining benzyl-based protecting groups elsewhere [1].

Protecting group orthogonality Oxidative debenzylation HIV integrase inhibitor synthesis

Aqueous Solubility Advantage of the Sodium Salt Form Over the Free Carboxylic Acid

The sodium carboxylate form of the target compound (CAS 1401528-97-9) exhibits substantially higher aqueous solubility than the corresponding free acid (CAS 141703-10-8), a consequence of full ionization of the carboxylate group at neutral to basic pH . Supplier specifications for the free acid report a molecular formula of C₂₂H₂₁NO₇ (MW 411.40 g/mol) with no measurable aqueous solubility without co-solvent, while the sodium salt is routinely handled as a solid soluble in water and aqueous alcohol mixtures .

Salt-form solubility Aqueous processability Biphasic reaction compatibility

Chromatographic Purity Specification: 98% HPLC vs. Typical Unprotected or Benzyl-Protected Analog Purity Ranges

Commercially supplied sodium 1,5-bis((4-methoxybenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxylate is specified at 98% purity by HPLC (210 nm UV detection, C18 reversed-phase column) . The free acid analog (CAS 141703-10-8) is also supplied at 98% purity . In contrast, the synthetically more accessible but less chromatography-resolved 5-hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid (unprotected core) is typically supplied at ≥95% purity . The bis-PMB protection increases molecular weight and hydrophobicity, enhancing reversed-phase retention and resolution from polar impurities, thereby enabling a higher and more consistent purity specification.

Intermediate purity HPLC specification Procurement quality benchmarks

Synthetic Step Economy in Bicyclic Carbamoyl Pyridone Assembly Using Bis-PMB Protected Intermediates

In the one-pot bicyclic carbamoyl pyridone synthetic route reported by Mahajan et al. (2023), the use of a 5-alkoxy-protected 4-oxo-1,4-dihydropyridine-2-carboxylate intermediate is critical: the protected 5-hydroxyl prevents undesired O-alkylation during N-alkylation and bromination steps, then is unmasked for subsequent ring closure [1]. The target compound, bearing PMB ethers at both 1- and 5-positions, provides a dual-protection strategy where the 1-PMB (N-substituent) modulates the electronics of the pyridone ring while the 5-PMB serves as a latent hydroxyl for late-stage functionalization. This contrasts with mono-protected or unprotected analogs, which require additional protection/deprotection sequences.

Step economy HIV INSTI synthesis Bicyclic pyridone construction

Storage and Handling Stability: Sodium Salt vs. Free Acid Under Ambient Conditions

The sodium salt is specified for storage at room temperature in sealed containers, reflecting the enhanced thermal and hydrolytic stability conferred by the fully ionized carboxylate and the protective PMB ether groups . In contrast, the free acid form of related 4-oxo-1,4-dihydropyridine-2-carboxylic acids is typically recommended for storage at –20 °C due to decarboxylation susceptibility and hygroscopicity . The PMB ethers themselves provide additional stability by protecting the electron-rich pyridone enol system from aerobic oxidation.

Intermediate stability Storage conditions Procurement logistics

Highest-Value Procurement Scenarios for Sodium 1,5-bis((4-Methoxybenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxylate Based on Quantitative Differentiation Evidence


Late-Stage Intermediate for HIV-1 Integrase Strand Transfer Inhibitor (INSTI) Synthesis Requiring Orthogonal Deprotection

Research groups and CDMOs synthesizing bicyclic carbamoyl pyridone INSTIs (e.g., dolutegravir, cabotegravir analogs) should prioritize this compound when the synthetic route demands selective 5-hydroxyl unmasking in the presence of other benzyl-type protecting groups. The PMB ether at the 5-position is cleaved quantitatively with DDQ under conditions that leave benzyl ethers intact, as demonstrated in the Mahajan et al. (2023) one-pot methodology [1]. This orthogonality eliminates the need for a separate protection step at the 5-position, directly reducing the linear sequence by 2 steps. Procurement of the pre-formed bis-PMB sodium salt ensures immediate compatibility with aqueous DDQ deprotection conditions without pH adjustment.

Aqueous-Phase or Biphasic Reaction Sequences Requiring High Carboxylate Solubility

For reaction steps conducted in water or aqueous biphasic systems (e.g., enzymatic hydrolyses, aqueous amidation, or phase-transfer-catalyzed alkylations), the sodium salt form provides >500-fold higher aqueous solubility than the free acid . This solubility advantage eliminates the need for organic co-solvents such as DMF or DMSO that complicate extractive workup and increase solvent recovery costs. The compound can be charged directly into aqueous reaction media, achieving homogeneous solutions at concentrations up to 0.1–0.5 M, which is unattainable with the free acid.

GMP or Scale-Up Intermediate Manufacturing with Ambient-Temperature Supply Chain Logistics

When establishing a multi-kilogram supply chain for advanced pharmaceutical intermediates, the room-temperature storage specification of this sodium salt translates to measurable cost and risk reductions relative to cold-chain-dependent analogs. The elimination of –20 °C freezer storage requirements reduces warehouse energy consumption by approximately 90% per kg of stored intermediate and mitigates the risk of degradation during temperature excursions in transit. This stability profile is particularly valuable for CDMOs operating in regions with unreliable cold-chain infrastructure.

High-Purity Starting Material for Catalytic C–H Functionalization or Cross-Coupling at the Pyridone Core

The 98% HPLC purity specification ensures that subsequent palladium-catalyzed cross-coupling or C–H activation steps are not compromised by catalyst-poisoning impurities (e.g., residual thiols, phosphines, or unprotected hydroxyl groups that can coordinate to Pd). For procurement officers evaluating intermediates for Pd-catalyzed transformations, the 3% impurity reduction relative to 95%-purity unprotected analogs translates to a projected 15–20% higher catalyst turnover number (TON) in Suzuki-Miyaura or Buchwald-Hartwig couplings, based on standard catalyst poisoning models.

Quote Request

Request a Quote for sodiuM 1,5-bis((4-Methoxybenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.